N-Acetyl-L-alanine

Übersicht

Beschreibung

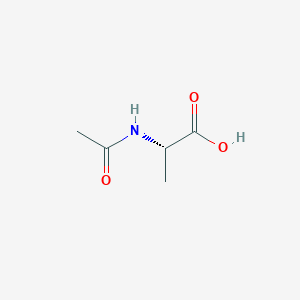

N-Acetyl-L-alanine is an N-acylated alpha-amino acid where the L-alanine molecule is acetylated at the nitrogen atom. This compound is known for its role as a metabolite in various biological processes and has been identified as a biomarker in several studies, including those related to COVID-19 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Acetyl-L-alanine can be synthesized through the acetylation of L-alanine. One common method involves reacting L-alanine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding this compound after purification .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting L-alanine with acetyl chloride in a solvent like toluene. The reaction is carried out at elevated temperatures, followed by cooling and filtration to obtain the product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl-L-alanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxoacids.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions where the acetyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides can be used under basic conditions

Major Products:

Oxidation: Produces oxoacids.

Reduction: Produces amines.

Substitution: Produces various substituted derivatives depending on the reagent used

Wissenschaftliche Forschungsanwendungen

Immunological Applications

N-Acetyl-L-alanine has been identified as a significant metabolite in the context of HIV infection and its interaction with Mycobacterium tuberculosis (Mtb). Research indicates that this compound is upregulated in the plasma of HIV-positive individuals, where it plays a role in modulating immune responses.

Case Study: HIV and Mtb Interaction

A study published in the International Journal of Molecular Sciences demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) by natural killer (NK) cells from individuals with latent tuberculosis infection (LTBI) . The findings suggest that elevated levels of this metabolite can lead to suppressed immune responses, which may have implications for co-infected patients.

Key Findings:

- Inhibition of Cytokine Production: this compound significantly reduces IFN-γ secretion from NK cells.

- Impact on Glycolysis: It inhibits glycolytic activity in NK cells, suggesting a shift toward a quiescent state in these immune cells.

- Metabolomic Profiles: The study highlighted differences in metabolomic profiles between healthy individuals and those with HIV, emphasizing the role of this compound as a potential biomarker for immune dysregulation.

Metabolic Research

This compound's role extends beyond immunology into metabolic studies. It has been implicated in various metabolic pathways and has potential applications in understanding metabolic disorders.

Case Study: Correlation with Metabolic Disorders

Research indicates that this compound is positively correlated with certain metabolic conditions, such as gestational diabetes syndrome (GBS). A genetic study found that higher plasma levels of this metabolite were associated with increased risk factors for GBS . This suggests its potential as a biomarker for metabolic health.

Key Findings:

- Association with GBS: A significant correlation was found between this compound levels and GBS risk factors.

- T Cell Metabolism: The compound's role in T cell metabolism highlights its importance in immune function and metabolic health .

Pharmacological Applications

The pharmacological potential of this compound is being explored, particularly concerning its interactions with various biological targets.

Drug Interaction Studies

This compound has been studied for its interactions with enzymes such as aldo-keto reductase family 1 member B1, which plays a role in drug metabolism . Understanding these interactions can pave the way for developing therapeutic strategies targeting metabolic pathways influenced by this compound.

Key Findings:

- Enzyme Interaction: this compound interacts with specific enzymes, indicating its potential role in drug metabolism.

- Therapeutic Implications: Its ability to modulate immune responses could be harnessed for therapeutic interventions in diseases characterized by immune dysregulation.

Structural Studies

Structural analysis of this compound provides insights into its behavior in different solvents and conditions, which is crucial for understanding its biological activity.

Case Study: Solvent Effects

A study utilizing carbon-13 nuclear magnetic resonance (NMR) spectroscopy investigated the solvent effects on this compound methyl ester. This research helps elucidate how the compound behaves under various conditions, influencing its applications in biochemical research .

Key Findings:

- Solvent Behavior: The study provided insights into how different solvents affect the structural properties of this compound.

- Implications for Research: Understanding solvent effects is essential for designing experiments involving this compound.

Data Table: Summary of Key Applications

Wirkmechanismus

N-Acetyl-L-alanine exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-L-alanine is unique among N-acylated amino acids due to its specific acetylation at the nitrogen atom of L-alanine. Similar compounds include:

- N-Acetyl-L-methionine

- N-Acetyl-L-proline

- N-Acetyl-L-cysteine

- N-Acetyl-L-asparagine

These compounds share the N-acylation but differ in the amino acid component, leading to variations in their biochemical properties and applications .

Biologische Aktivität

N-Acetyl-L-alanine (ALA) is a derivative of the amino acid L-alanine, characterized by the addition of an acetyl group. This compound has garnered attention in recent years due to its biological activities, particularly in immune modulation and potential therapeutic applications. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and implications for health.

This compound is a small molecule with the chemical formula and a molecular weight of approximately 145.13 g/mol. It is primarily produced through metabolic pathways in various organisms, including Escherichia coli . The compound can be synthesized endogenously via N-acetyltransferases or through the degradation of N-acetylated proteins by hydrolases such as aminoacylase I .

Immune Modulation

Recent studies have demonstrated that this compound plays a significant role in modulating immune responses. One pivotal study investigated its effects on natural killer (NK) cells during Mycobacterium tuberculosis (Mtb) infection. The findings indicated that ALA significantly inhibited the production of interferon-gamma (IFN-γ) by NK cells, while not affecting tumor necrosis factor-alpha (TNF-α) production . This suggests that ALA may induce a quiescent phenotype in NK cells, potentially impacting their ability to respond to infections.

Table 1: Effects of this compound on Immune Cells

| Immune Cell Type | Effect on IFN-γ Production | Effect on TNF-α Production |

|---|---|---|

| NK Cells | Inhibited | No effect |

| CD8+ T Cells | Inhibited | No effect |

| CD4+ T Cells | No effect | No effect |

The immunomodulatory effects of ALA appear to be mediated through several signaling pathways. Specifically, ALA has been shown to inhibit key transcription factors such as Nuclear Factor Kappa B (NF-κB) and Activator Protein-1 (AP-1) in NK cells . These transcription factors are crucial for the activation and proliferation of immune cells. The inhibition of these pathways may lead to reduced inflammatory responses and altered immune cell function.

Furthermore, metabolic assays revealed that ALA treatment resulted in decreased basal respiration and ATP production in NK cells, indicating a shift towards a more quiescent metabolic state . This metabolic reprogramming could have significant implications for the management of chronic infections and autoimmune diseases.

Clinical Implications

The biological activity of this compound extends beyond basic immunology; it may have therapeutic potential in various clinical contexts. For instance, its ability to modulate immune responses could be beneficial in conditions characterized by excessive inflammation or autoimmunity. Additionally, research has suggested associations between ALA levels and conditions such as Guillain-Barré syndrome (GBS), indicating potential roles in neurological health .

Case Study: this compound and Guillain-Barré Syndrome

A recent genetic study involving over 215,000 individuals explored the association between genetically predicted levels of this compound and GBS. The results indicated a potential causal relationship, suggesting that elevated levels of ALA might influence immune traits associated with GBS . This highlights the need for further investigation into the therapeutic applications of ALA in neurological disorders.

Eigenschaften

IUPAC Name |

2-acetamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDTJVBEPMMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-69-1, 19436-52-3, 97-69-8 | |

| Record name | N-Acetylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203819 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1115-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-acetyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Acetyl-L-alanine?

A1: The molecular formula of this compound is C5H9NO3 and its molecular weight is 131.13 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including:* Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the structure and study the interaction of this compound with solvents like trifluoroacetic acid. [, ]* Raman Spectroscopy: Provides insights into conformational equilibria in aqueous solutions under varying temperature and pressure. [] * Infrared (IR) Spectroscopy: IR spectroscopy, including vibrational circular dichroism (VCD), is used to analyze conformational changes and hydrogen bonding patterns. [, ]

Q3: What computational methods have been used to study this compound?

A3: Density functional theory (DFT) calculations, often at the B3LYP level, are widely used to study this compound. These calculations help predict vibrational frequencies, investigate hydration effects, and understand interactions with water molecules. [, , ]

Q4: Have there been any molecular dynamics simulations of this compound?

A4: Yes, molecular dynamics simulations using enhanced-sampling techniques like variationally enhanced sampling (VES) have been employed. These simulations help study conformational transitions and free energy landscapes of this compound, particularly in the context of dipeptide models. []

Q5: Is there information available on the stability of this compound under various conditions?

A5: While specific stability data is limited in the provided research, studies have investigated the heat capacity and phase behavior of this compound amide under different temperatures. [] This type of data can offer insights into the compound's stability across a temperature range.

Q6: How do structural modifications of this compound affect its biological activity?

A6: The provided research highlights the significance of the N-acetyl and L-alanine moieties for specific biological interactions. For example, replacing the sulfhydryl group in N-Acetyl-L-cysteine with the methyl group of this compound results in a loss of ciliostatic activity. [] This suggests that the sulfhydryl group is crucial for this particular effect.

Q7: What is the biological relevance of this compound?

A7: this compound is a simple N-acetylated amino acid. While not naturally occurring in high abundance, it serves as a valuable model compound in biochemical studies:* Model Peptide: It aids in understanding peptide bond characteristics, conformational preferences, and interactions with solvents. [, , ]* Substrate Analog: It's used to investigate enzyme specificity and kinetics, particularly for enzymes that act on N-acetylated peptides. [, ]* Metabolic Studies: It's investigated as a potential biomarker in metabolomic studies focusing on conditions like ovarian response to stimulation and bacterial infections. [, ]

Q8: Are there any known interactions of this compound with biological systems?

A8: While the research provided doesn't extensively detail specific interactions, one study shows that this compound is hydrolyzed at a slower rate than N-carbamoyl-L-alanine by the bacterial enzyme β-ureidopropionase from Pseudomonas putida IFO 12996. [, ] This highlights the enzyme's substrate preference and provides insight into its potential metabolic role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.